![molecular formula C22H29N3O3S B2458692 N-(4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 955777-07-8](/img/structure/B2458692.png)
N-(4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide
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Description
N-(4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H29N3O3S and its molecular weight is 415.55. The purity is usually 95%.
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Scientific Research Applications
- Compounds containing the 1,2,4-triazole ring have demonstrated significant antibacterial activity. Researchers have explored derivatives of this heterocyclic core and found promising results .
- While specific studies on this compound’s anti-inflammatory effects are scarce, related derivatives have shown promise. Some derivatives exhibited adequate anti-inflammatory activity, comparable to indomethacin .
- N-arylsulfonyl-3-acetylindole derivatives, including those related to our compound, were evaluated as HIV-1 inhibitors. Notably, certain derivatives demonstrated effective anti-HIV-1 activity .
- The 1,2,4-triazole scaffold has been explored for antiviral activity. While specific data on our compound are limited, related derivatives (such as spiro-1,2,4-triazole-3-thiones) have been synthesized and evaluated .
Antibacterial Activity
Anti-Inflammatory Properties
Anti-HIV Activity
Antiviral Applications
properties
IUPAC Name |
N-[4-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-3-14-25-15-4-5-19-16-18(6-11-22(19)25)12-13-23-29(27,28)21-9-7-20(8-10-21)24-17(2)26/h6-11,16,23H,3-5,12-15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLJQGRYQISXFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide |
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